Cas no 7702-27-4 ((4,5,6-tribenzoyloxyoxan-3-yl) Benzoate)

(4,5,6-tribenzoyloxyoxan-3-yl) Benzoate structure
7702-27-4 structure
Product Name:(4,5,6-tribenzoyloxyoxan-3-yl) Benzoate
CAS No:7702-27-4
MF:C33H26O9
MW:566.554150104523
CID:983114
PubChem ID:266058
Update Time:2025-04-20

(4,5,6-tribenzoyloxyoxan-3-yl) Benzoate Chemical and Physical Properties

Names and Identifiers

    • (4,5,6-tribenzoyloxyoxan-3-yl) Benzoate
    • Tetra-O-benzoyl-D-arabonitril
    • 2,3,4,5-tetra-O-benzoyl-D-arabinononitrile
    • 2,3,4,6-tetra-o-acetyl-1-s-benzoyl-1-thiohexopyranose
    • AC1L61OS
    • AC1Q68UK
    • AR-1D2027
    • NSC89879
    • Tetra-O-benzoyl-D-arabinonitril
    • tetra-O-benzoyl-D-arabinonitrile
    • SCHEMBL3089443
    • NSC125614
    • NSC-231865
    • 22434-99-7
    • YHLULIUXPPJCPL-UHFFFAOYSA-N
    • NSC400283
    • NSC-400296
    • beta-d-Ribopyranose tetrabenzoate
    • 1,2,3,4-Tetra-O-benzoylpentopyranose
    • NSC-400283
    • NSC-103065
    • 30319-42-7
    • 30319-46-1
    • NSC103065
    • .alpha.-d-Arabinose tetrabenzoate
    • 1,2,3,4-Tetra-O-benzoylpentopyranose #
    • NSC-125614
    • NSC112446
    • NSC400282
    • beta-L-Arabinopyranose tetrabenzoate
    • NSC-400282
    • NSC-112446
    • NSC231865
    • 22435-09-2
    • DTXSID80945122
    • 7702-27-4
    • 7473-44-1
    • NSC400296
    • 7473-43-0
    • Inchi: 1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2
    • InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(C1OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 566.15768240g/mol
  • Monoisotopic Mass: 566.15768240g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 12
  • Complexity: 911
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 114Ų
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.